

Cy5-PEG3-endo-BCN: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cy5-PEG3-endo-BCN	
Cat. No.:	B12376681	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, specifications, and applications of **Cy5-PEG3-endo-BCN**, a fluorescent probe designed for advanced bioorthogonal labeling. This document details the core characteristics of the molecule, provides structured data for easy reference, and outlines detailed experimental protocols for its use in labeling azide-modified biomolecules.

Core Properties and Specifications

Cy5-PEG3-endo-BCN is a highly versatile labeling reagent that combines a bright, far-red Cyanine5 (Cy5) fluorophore with a bicyclo[6.1.0]nonyne (BCN) moiety through a hydrophilic polyethylene glycol (PEG3) spacer. The endo configuration of the BCN group offers a balance of high reactivity and stability. This molecule is a key tool for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified molecules in biological systems with high specificity and biocompatibility.[1][2]

Chemical and Physical Properties



Property	Value	Source
Chemical Formula	C51H69N4O6Cl	SiChem GmbH
Molecular Weight	869.59 g/mol	SiChem GmbH
Purity	>95%	SiChem GmbH
Appearance	Blue solid	N/A
Solubility	Soluble in DMSO, DMF	MedchemExpress

Spectroscopic Properties

Property	- Value	Source
Excitation Maximum (λex)	~649 nm	FluoroFinder
Emission Maximum (λem)	~667 nm	FluoroFinder
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	FluoroFinder
Quantum Yield (Φ)	~0.27	FluoroFinder

Storage and Handling

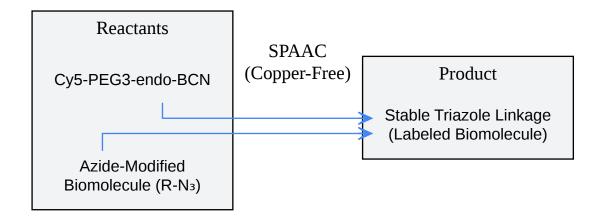
Condition	Recommendation	Source
Solid Form	Store at -20°C, protected from light and moisture.	SiChem GmbH
Stock Solution	Store at -20°C for up to one month or -80°C for up to six months.	MedchemExpress

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The utility of **Cy5-PEG3-endo-BCN** is centered on the SPAAC reaction, a cornerstone of bioorthogonal chemistry. The high ring strain of the cyclooctyne in the BCN moiety allows it to react spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[3]



This reaction is highly selective and proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[1][3]



Click to download full resolution via product page

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide a general framework for the labeling of an azide-modified protein with **Cy5-PEG3-endo-BCN**, followed by purification and characterization.

Protocol for Labeling of an Azide-Modified Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

- Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
- Cy5-PEG3-endo-BCN
- Anhydrous DMSO or DMF
- Spin desalting columns or size-exclusion chromatography (SEC) system



Reaction tubes

Procedure:

- Prepare Protein Solution: Dissolve the azide-modified protein in an appropriate azide-free buffer to a concentration of 1-5 mg/mL.
- Prepare Dye Stock Solution: Immediately before use, dissolve Cy5-PEG3-endo-BCN in anhydrous DMSO or DMF to a concentration of 10 mM.
- Labeling Reaction:
 - Add a 5 to 20-fold molar excess of the Cy5-PEG3-endo-BCN stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. For sensitive proteins, the lower temperature and longer incubation time are recommended.
- Purification of the Labeled Protein:
 - Remove the unreacted Cy5-PEG3-endo-BCN using a spin desalting column or sizeexclusion chromatography.
 - Equilibrate the column with the desired storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and elute the labeled protein according to the manufacturer's instructions or standard SEC protocols. The labeled protein will elute first, followed by the smaller, unreacted dye.

Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental consistency.

Materials:



- Purified Cy5-labeled protein conjugate
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Cy5 (~649 nm, A_max).
- Calculate Protein Concentration:
 - The concentration of the protein is calculated using the following formula: Protein Concentration (M) = $[A_{280} (A_{max} \times CF)] / \epsilon_{protein}$ where:
 - A₂₈₀ is the absorbance of the conjugate at 280 nm.
 - A max is the absorbance of the conjugate at ~649 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5, this is approximately 0.05.
 - ϵ protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
- Calculate Dye Concentration:
 - The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration
 (M) = A_max / ε_dye where:
 - A_max is the absorbance of the conjugate at ~649 nm.
 - ϵ dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).
- Calculate DOL:



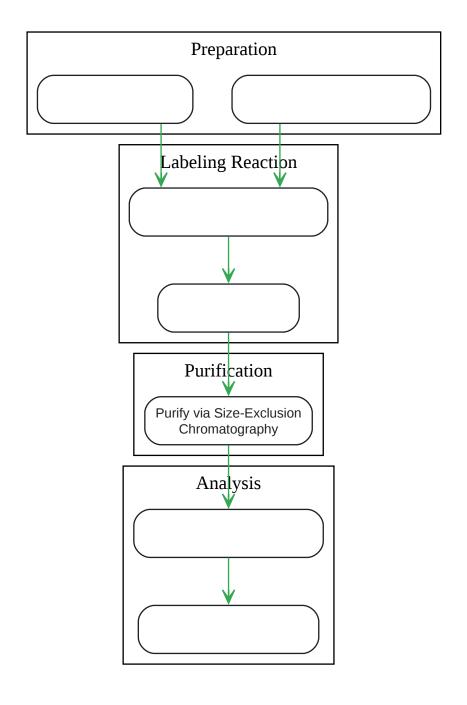
 The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 0.5 and 2.0, though the optimal value depends on the specific application.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for labeling a target biomolecule with **Cy5-PEG3-endo-BCN**.





Click to download full resolution via product page

Caption: General workflow for labeling and analysis of biomolecules using **Cy5-PEG3-endo-BCN**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. broadpharm.com [broadpharm.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Enamine [enamine.net]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- To cite this document: BenchChem. [Cy5-PEG3-endo-BCN: A Technical Guide for Bioorthogonal Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376681#properties-and-specifications-of-cy5-peg3-endo-bcn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com